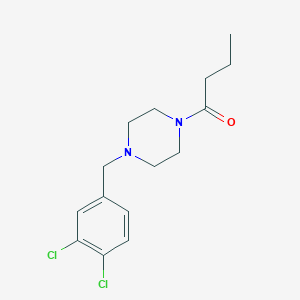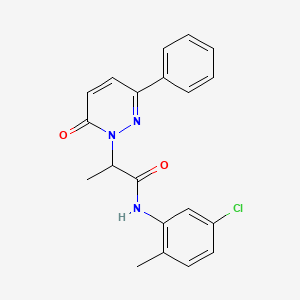
1-butyryl-4-(3,4-dichlorobenzyl)piperazine
Descripción general
Descripción
1-butyryl-4-(3,4-dichlorobenzyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a piperazine derivative, and its synthesis method involves the reaction of 1-benzylpiperazine with butyryl chloride and 3,4-dichlorobenzyl chloride.
Mecanismo De Acción
The mechanism of action of 1-butyryl-4-(3,4-dichlorobenzyl)piperazine is not fully understood, but it is believed to involve multiple targets. This compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to modulate the activity of various signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways. In neurodegenerative diseases, 1-butyryl-4-(3,4-dichlorobenzyl)piperazine has been shown to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-butyryl-4-(3,4-dichlorobenzyl)piperazine has been found to have several biochemical and physiological effects. In cancer cells, this compound has been shown to decrease the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins. It has also been found to inhibit the migration and invasion of cancer cells. In neurodegenerative diseases, 1-butyryl-4-(3,4-dichlorobenzyl)piperazine has been shown to increase the expression of neurotrophic factors and decrease the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-butyryl-4-(3,4-dichlorobenzyl)piperazine has several advantages for lab experiments, including its high purity and yield, and its potent activity against various diseases. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to elucidate its targets and pathways. Additionally, the toxicity and pharmacokinetics of this compound have not been fully characterized, which may limit its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 1-butyryl-4-(3,4-dichlorobenzyl)piperazine. One direction is to further investigate its mechanism of action and identify its targets and pathways. Another direction is to study its toxicity and pharmacokinetics in animal models, which will be important for determining its potential as a therapeutic agent. Additionally, more research is needed to explore its activity against various diseases and to optimize its structure for increased potency and selectivity. Overall, 1-butyryl-4-(3,4-dichlorobenzyl)piperazine has significant potential as a therapeutic agent, and further research is needed to fully realize its potential.
Aplicaciones Científicas De Investigación
1-butyryl-4-(3,4-dichlorobenzyl)piperazine has been studied for its potential as a therapeutic agent in various scientific research studies. It has been found to exhibit significant activity against several diseases, including cancer, neurological disorders, and infectious diseases. This compound has been shown to have a potent anti-tumor effect in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, 1-butyryl-4-(3,4-dichlorobenzyl)piperazine has been shown to have antimicrobial activity against various bacterial and fungal strains.
Propiedades
IUPAC Name |
1-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O/c1-2-3-15(20)19-8-6-18(7-9-19)11-12-4-5-13(16)14(17)10-12/h4-5,10H,2-3,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRFFMBIZHXVKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4762838.png)
![N-1,3-benzodioxol-5-yl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarboxamide](/img/structure/B4762859.png)
![2,4-dichloro-N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}benzamide](/img/structure/B4762878.png)
![2-{[2-(4-isopropoxyphenyl)-6-methyl-4-quinolinyl]carbonyl}-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4762886.png)
![methyl 2-({[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4762890.png)
![N-benzyl-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B4762895.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B4762899.png)

![3-cyclohexyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B4762909.png)
![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4762918.png)
![3-methyl-N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4762926.png)
![2-isopropyl-5-methylphenyl ({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)acetate](/img/structure/B4762934.png)
![N-isopropyl-2-[(phenylacetyl)amino]benzamide](/img/structure/B4762942.png)
